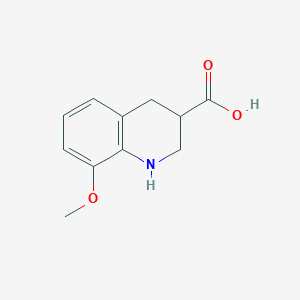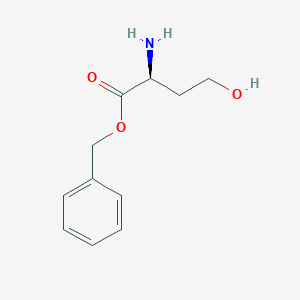
(S)-Benzyl 2-amino-4-hydroxybutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Benzyl 2-amino-4-hydroxybutanoate is a chiral compound with significant potential in various scientific fields It is an ester derivative of 2-amino-4-hydroxybutanoic acid, featuring a benzyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl 2-amino-4-hydroxybutanoate typically involves the esterification of 2-amino-4-hydroxybutanoic acid with benzyl alcohol. The reaction is often catalyzed by acidic or basic catalysts under controlled conditions to ensure the desired stereochemistry is maintained. Common reagents used in this process include dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
(S)-Benzyl 2-amino-4-hydroxybutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of benzyl 2-amino-4-oxobutanoate.
Reduction: Formation of benzyl 2-amino-4-hydroxybutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(S)-Benzyl 2-amino-4-hydroxybutanoate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a drug intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用機序
The mechanism by which (S)-Benzyl 2-amino-4-hydroxybutanoate exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking substrate access. The compound’s hydroxyl and amino groups are key functional groups that facilitate these interactions.
類似化合物との比較
Similar Compounds
- Ethyl 2-amino-4-hydroxybutanoate
- Methyl 2-amino-4-hydroxybutanoate
- Cyclobutyl 2-amino-4-hydroxybutanoate
Uniqueness
(S)-Benzyl 2-amino-4-hydroxybutanoate is unique due to the presence of the benzyl group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature distinguishes it from other similar compounds and may contribute to its distinct biological activity and applications.
特性
分子式 |
C11H15NO3 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC名 |
benzyl (2S)-2-amino-4-hydroxybutanoate |
InChI |
InChI=1S/C11H15NO3/c12-10(6-7-13)11(14)15-8-9-4-2-1-3-5-9/h1-5,10,13H,6-8,12H2/t10-/m0/s1 |
InChIキー |
PIICDTONQLAGTM-JTQLQIEISA-N |
異性体SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CCO)N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)C(CCO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,7-Diazaspiro[4.4]nonane, 2-(5-pyrimidinyl)-](/img/structure/B11894401.png)
![2-Chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline](/img/structure/B11894404.png)

![3-Ethyl-7,8-dihydro-1H-pyrazolo[3,4-d]pyrrolo[1,2-a]pyrimidin-4(6H)-one](/img/structure/B11894406.png)


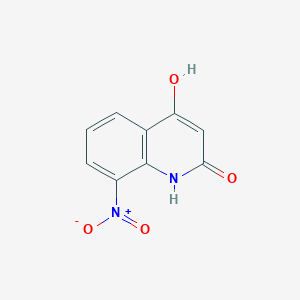
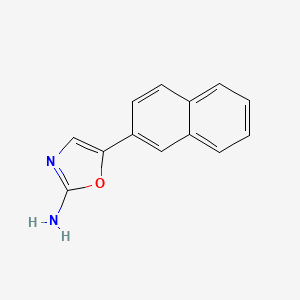
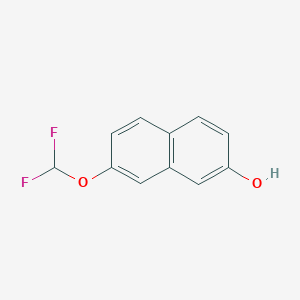
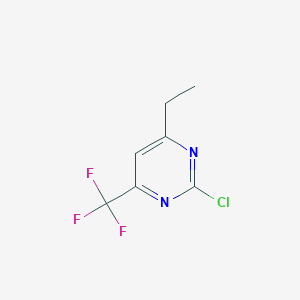
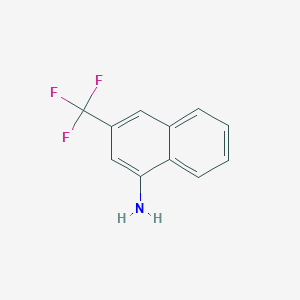
![5-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile](/img/structure/B11894451.png)
